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Compound of Interest

Compound Name: Nafazatrom

Cat. No.: B1677619 Get Quote

Nafazatrom: An Evaluation of Efficacy in
Oncology
An objective comparison of Nafazatrom's performance with other alternatives, supported by

available experimental data, for an audience of researchers, scientists, and drug development

professionals.

Nafazatrom, an antithrombotic compound, has been investigated for its potential anticancer

and antimetastatic properties. This guide provides a comprehensive overview of the available

preclinical and early-phase clinical data on the efficacy of nafazatrom. It is important to note

that the available research, primarily conducted in the 1980s, does not include direct

comparative clinical trials against current standard-of-care cancer therapies. Therefore, this

document summarizes the existing findings on nafazatrom's standalone activity and its

proposed mechanism of action.

Preclinical Efficacy
Nafazatrom has demonstrated antimetastatic and antitumor effects in various in vitro and in

vivo preclinical models.

In Vivo Animal Studies
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A key study in C57BL/6 mice with B16 amelanotic subcutaneous tumors showed that treatment

with 100 mg/kg/day of nafazatrom resulted in a sixfold reduction in metastatic pulmonary

lesions compared to the control group[1]. Notably, this antimetastatic effect was not

accompanied by a reduction in the growth of the primary tumor[1].

In Vitro Cell Line Studies

In vitro experiments have explored nafazatrom's effect on tumor cell proliferation and colony

formation.

B-16 Melanoma and HEC-1A Endometrial Cancer: When combined with ionizing radiation,

nafazatrom (5 µg/ml) showed enhanced colony inhibition in the B-16 melanoma cell line.

However, this synergistic effect was not observed in the HEC-1A human endometrial cancer

cell line[2].

Human Tumor Stem Cell Assay: In a clonogenic assay using various human tumor cells,

nafazatrom demonstrated some activity. At concentrations of 1, 10, 25, and 100 µg/ml for 1

hour or 0.05, 0.5, and 5 µg/ml with continuous exposure, major inhibition (≥70%) was

observed in 7 out of 52 adenocarcinomas and 1 out of 17 other malignancies. No major

inhibition was seen in 9 squamous carcinomas that were tested[3].
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Preclinical Model Nafazatrom Dosage Key Findings Reference

C57BL/6 Mice with

B16 Melanoma
100 mg/kg/day

Sixfold reduction in

pulmonary

metastases. No effect

on primary tumor

growth.

[1]

B-16 Melanoma Cell

Line

5 µg/ml (with

radiation)

Enhanced colony

inhibition when

combined with

radiation.

[2]

HEC-1A Endometrial

Cancer Cell Line

5 µg/ml (with

radiation)

No enhanced colony

inhibition with

radiation.

[2]

Human Tumor Stem

Cell Assay

(Adenocarcinoma)

1-100 µg/ml (1h) or

0.05-5 µg/ml

(continuous)

≥70% inhibition in

7/52

adenocarcinomas.

[3]

Human Tumor Stem

Cell Assay

(Squamous

Carcinoma)

1-100 µg/ml (1h) or

0.05-5 µg/ml

(continuous)

0/9 squamous

carcinomas showed

≥70% inhibition.

[3]

Clinical Efficacy
The clinical evaluation of nafazatrom in cancer patients is limited to early-phase trials primarily

designed to assess safety and determine the maximum tolerated dose.

Phase I Clinical Trial

A Phase I study involving 48 patients with various metastatic malignancies, including

melanoma, breast carcinoma, soft tissue sarcoma, renal cell carcinoma, and colorectal

carcinoma, was conducted. Nafazatrom was administered orally at doses escalating from 30

mg/m² to 4,000 mg/m² per day. The study reported no objective tumor remissions. However,

twelve patients experienced stable disease for more than eight weeks. The maximum tolerated

dose was not reached, and no consistent, substantial, or dose-limiting toxicity was observed[4].
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Study in Advanced Cancer Patients

Another clinical study with 31 patients with advanced cancer evaluated the effects of

nafazatrom at doses ranging from 75 to 1500 mg/m² orally three times a day. This study also

found no major antitumor responses. The drug was well-tolerated, with no toxicity reported at

any dose level[5].

Clinical Study
Patient

Population

Nafazatrom

Dosage

Key Efficacy

Findings
Reference

Phase I Trial

48 patients with

various

metastatic

cancers

30 mg/m² to

4,000 mg/m²

daily (oral)

No objective

remissions. 12

patients had

stable disease

>8 weeks.

[4]

Advanced

Cancer Study

31 patients with

advanced cancer

75 to 1500

mg/m² three

times daily (oral)

No major

antitumor

responses.

[5]

Mechanism of Action
The primary proposed mechanism for nafazatrom's antimetastatic activity is its interference

with the degradation of the endothelial matrix by tumor cells. In vitro studies have shown that

B16 amelanotic melanoma cells degrade the matrix of bovine endothelial cell monolayers,

primarily releasing a heparan sulfate proteoglycan[1]. Nafazatrom, at a concentration of 1

µg/ml for 72 hours, inhibited this solubilization of matrix components by approximately 60%[1].

This suggests that nafazatrom may prevent metastasis by preserving the integrity of the

endothelial barrier.
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Proposed Antimetastatic Mechanism of Nafazatrom
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Caption: Proposed mechanism of nafazatrom's antimetastatic action.

Experimental Protocols
In Vivo Mouse Metastasis Model

Animal Model: C57BL/6 mice.

Tumor Cell Line: B16 amelanotic melanoma cells were implanted subcutaneously.

Treatment: Nafazatrom was administered at a dose of 100 mg/kg/day.

Endpoint: The number of metastatic pulmonary lesions was counted and compared between

the treated and control groups[1].

In Vitro Endothelial Matrix Degradation Assay

Cell Lines: B16 amelanotic melanoma cells and bovine endothelial cells.
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Methodology: Bovine endothelial cells were cultured to form a monolayer with its

extracellular matrix. B16 melanoma cells were then seeded on top of this monolayer. The

degradation of the matrix was measured by quantifying the release of matrix components.

Treatment: Nafazatrom was added to the culture medium at a concentration of 1 µg/ml for

72 hours.

Endpoint: The percentage inhibition of matrix component solubilization was calculated[1].

Experimental Workflow: In Vivo Metastasis Model

Subcutaneous implantation of
B16 melanoma cells in mice

Daily administration of
Nafazatrom (100 mg/kg)

Control group
(vehicle administration)

Evaluation of pulmonary
metastatic lesions

Click to download full resolution via product page

Caption: Workflow for the in vivo mouse metastasis experiment.

Conclusion
The available data, primarily from preclinical studies conducted in the 1980s, suggests that

nafazatrom possesses antimetastatic properties, likely through the inhibition of endothelial

matrix degradation by tumor cells. Early-phase clinical trials have shown that the drug is well-

tolerated but did not demonstrate significant objective antitumor responses in patients with

advanced cancers.

A critical gap in the existing literature is the absence of randomized controlled trials comparing

nafazatrom to standard-of-care cancer therapies. Without such data, it is not possible to
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determine the relative efficacy of nafazatrom in a modern clinical context. Further research,

including head-to-head clinical trials, would be necessary to establish the potential role of

nafazatrom in contemporary oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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